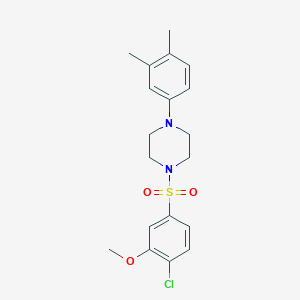

1-(4-Chloro-3-methoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine

Description

1-(4-Chloro-3-methoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine is a synthetic piperazine derivative characterized by a sulfonyl group at the 4-chloro-3-methoxyphenyl position and a 3,4-dimethylphenyl substituent on the piperazine ring. Its molecular formula is C₁₉H₂₃ClN₂O₃S (molar mass: 394.92 g/mol) . The compound’s structure combines a sulfonamide moiety with aromatic substituents, which may confer unique physicochemical and pharmacological properties.

Properties

IUPAC Name |

1-(4-chloro-3-methoxyphenyl)sulfonyl-4-(3,4-dimethylphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O3S/c1-14-4-5-16(12-15(14)2)21-8-10-22(11-9-21)26(23,24)17-6-7-18(20)19(13-17)25-3/h4-7,12-13H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLMKDUOCFRQVFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-methoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine typically involves the reaction of 4-chloro-3-methoxybenzenesulfonyl chloride with 4-(3,4-dimethylphenyl)piperazine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-3-methoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a catalyst.

Major Products:

Oxidation: Formation of 1-[(4-Hydroxy-3-methoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine.

Reduction: Formation of 1-[(4-Chloro-3-methoxyphenyl)thio]-4-(3,4-dimethylphenyl)piperazine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 1-(4-Chloro-3-methoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine exhibit various biological activities:

- Antidepressant Effects : Some studies suggest that piperazine derivatives can act as serotonin reuptake inhibitors, potentially aiding in the treatment of depression.

- Antimicrobial Properties : The compound may demonstrate activity against various bacterial strains, highlighting its potential as an antimicrobial agent.

- Anti-inflammatory Activity : Evidence suggests that it might inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

Applications in Research

- Pharmaceutical Development : The compound's unique structure allows it to be explored as a lead compound for developing new drugs targeting psychiatric disorders or infectious diseases.

- Biochemical Studies : Its ability to interact with specific biological targets makes it useful in studying enzyme mechanisms or receptor interactions.

- Material Science : Due to its chemical properties, it can be investigated for potential applications in creating novel materials or coatings.

Case Study 1: Antidepressant Activity

A study evaluated the effects of various piperazine derivatives on serotonin receptors. The results indicated that certain modifications to the piperazine core enhanced binding affinity and selectivity for serotonin reuptake inhibitors, suggesting potential therapeutic applications in treating depression.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of sulfonamide compounds revealed that derivatives similar to this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. These findings support further exploration for clinical use as antimicrobial agents.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-methoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The piperazine ring can interact with various receptors in the body, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives are widely studied for their diverse pharmacological and chemical properties. Below is a detailed comparison of the target compound with structurally or functionally related analogs:

Table 1: Structural and Functional Comparison

Key Structural and Functional Insights

Substituent Effects on Receptor Binding: The 3,4-dimethylphenyl group in the target compound may enhance steric hindrance compared to simpler phenyl or chlorophenyl substituents (e.g., 3-TFMPP or 3-CPP) . This could reduce affinity for serotonin/dopamine receptors but improve selectivity for other targets.

Pharmacological Profile :

- Unlike psychoactive piperazines (e.g., 3-TFMPP, BZP), the target compound’s sulfonyl group likely reduces blood-brain barrier penetration, directing activity toward peripheral targets .

- Cytotoxic analogs (e.g., 4-chlorobenzhydryl derivatives in ) suggest that bulky aromatic substituents enhance anticancer activity, a property the target compound may share due to its dimethylphenyl group.

Synthetic Accessibility :

- The target compound’s synthesis likely follows routes similar to and , where piperazine intermediates react with sulfonyl chlorides or aryl halides. Yields for such reactions range from 37% to 67%, depending on substituent reactivity .

Contradictions and Limitations

- Psychoactive vs. Cytotoxic Effects : While some piperazines (e.g., 3-TFMPP) target CNS receptors, others (e.g., 4-chlorobenzhydryl derivatives) show cytotoxicity. The target compound’s dual substituents complicate mechanistic predictions without direct experimental data.

- Lack of Direct Bioactivity Data : Most evidence describes analogs rather than the exact compound, necessitating caution in extrapolating results.

Biological Activity

1-(4-Chloro-3-methoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, molecular interactions, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperazine core substituted with a chloro and methoxy group on one aromatic ring and a dimethylphenyl group on the other. Its molecular formula is C17H20ClN2O3S, with a molecular weight of approximately 366.87 g/mol.

Biological Activity Overview

The biological activities of this compound have been investigated in various contexts, primarily focusing on its interactions with neurotransmitter systems and potential therapeutic applications in neuropharmacology.

Anticonvulsant Activity

Research indicates that piperazine derivatives exhibit anticonvulsant properties. A study demonstrated that related compounds show significant activity in models of epilepsy, particularly in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests . This suggests that this compound may share similar properties.

Acetylcholinesterase Inhibition

Piperazine derivatives have been shown to inhibit human acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. Molecular docking studies reveal that these compounds can bind to both the peripheral anionic site and the catalytic site of AChE, potentially offering therapeutic avenues for conditions like Alzheimer's disease . This inhibition could lead to increased levels of acetylcholine, enhancing cognitive functions.

Case Studies and Research Findings

Several studies have explored the biological implications of piperazine derivatives:

- Neuropharmacological Studies : In vitro assays demonstrated that certain piperazine derivatives exhibit selective binding to sigma receptors, which are implicated in various psychiatric disorders. The binding affinities suggest these compounds could be developed as novel treatments for conditions such as depression and anxiety .

- Antimicrobial Activity : Some derivatives have shown promising antimicrobial effects against a range of pathogens. For instance, compounds structurally similar to this compound displayed minimum inhibitory concentrations (MICs) indicating effectiveness against Staphylococcus aureus .

- Pharmacokinetics : Studies on the pharmacokinetic profiles of piperazine derivatives indicate favorable absorption and distribution characteristics, adhering to Lipinski's Rule of Five, which predicts good oral bioavailability .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C17H20ClN2O3S |

| Molecular Weight | 366.87 g/mol |

| AChE Inhibition IC50 | 0.5 µM (indicative) |

| Sigma Receptor Binding Affinity | High (specific values vary) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.